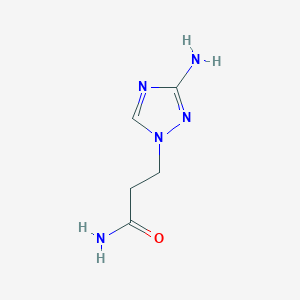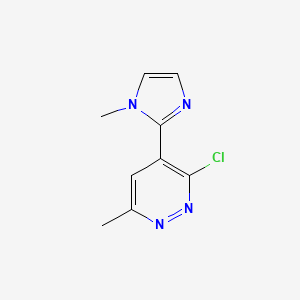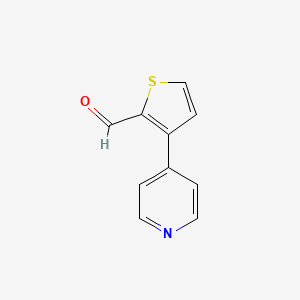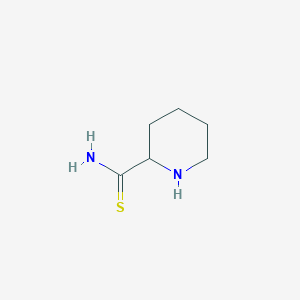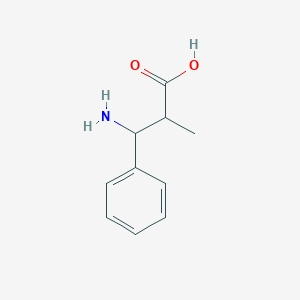
3-Amino-2-methyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a phenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the amidoalkylation of the lithium enolate of 4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one by 1-(N-benzyloxycarbonylaminomethyl)benzotriazole, followed by cleavage of the oxazolidinone chiral auxiliary and the N-benzyloxycarbonyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of amino acid synthesis, such as the use of protecting groups and selective deprotection, are likely employed. Industrial synthesis would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Medical Imaging and Brain Tumor Detection: Derivatives of this compound, such as ®- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid, have been studied for their potential in imaging brain tumors.
Synthesis and Stereochemistry Studies: It is used in the synthesis and resolution of different stereoisomers, providing insights into the stereochemistry of various organic compounds.
Polymer and Material Science: Derivatives of this compound have been studied for their optical properties, contributing to the development of new materials.
Biological and Biochemical Research: It plays a role in understanding the biological significance and synthesis of α,β-diamino acids, which have therapeutic uses.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. In medical imaging, for example, its derivatives can enter cells via amino acid transport systems and demonstrate high tumor to normal brain ratios, making them effective in tumor detection. The compound’s structure allows it to participate in various biochemical pathways, influencing neurotransmitter and energy metabolism in the brain.
Comparison with Similar Compounds
Phenylpropanoic Acid: Shares a similar phenyl group but lacks the amino and methyl groups.
3-Phenylpropanoic Acid: Similar structure but without the amino and methyl groups.
β-Phenylpropionic Acid: Another related compound with a phenyl group attached to the propanoic acid backbone.
Uniqueness: 3-Amino-2-methyl-3-phenylpropanoic acid is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWPDFSPYKDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
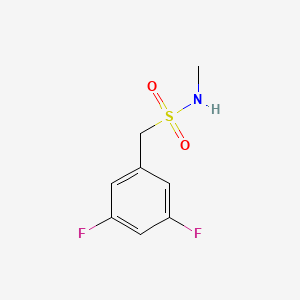
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

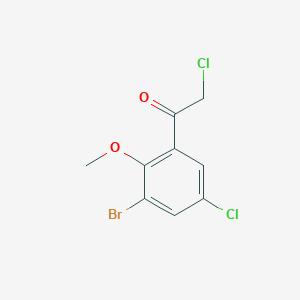
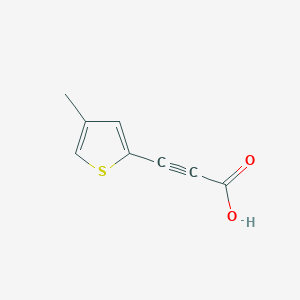
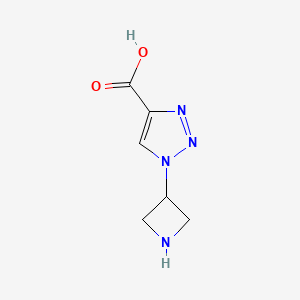
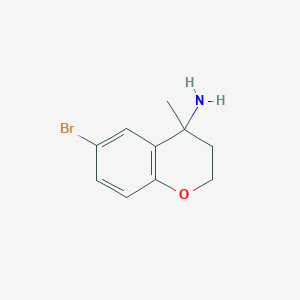
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
